molecular formula C15H20FN3O2 B5643326 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE

1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5643326
M. Wt: 293.34 g/mol
InChI Key: ZBPAHQYYVJVEQU-UHFFFAOYSA-N
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Description

1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure incorporates a piperidinecarboxamide core, a scaffold frequently investigated for its potential to interact with central nervous system targets . The molecule is further functionalized with a 4-fluoroanilino group linked via a propionamide spacer; the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies . Piperidine derivatives are explored for a wide spectrum of biological activities. Current scientific literature indicates that structurally related compounds are under investigation as inhibitors of the NLRP3 inflammasome, a key mediator in inflammatory diseases . Furthermore, certain 4-aminopiperidine analogs have demonstrated notable antifungal efficacy against pathogenic yeast species such as Candida albicans and Candida krusei , functioning as ergosterol biosynthesis inhibitors . Other research avenues for similar compounds include their potential as opioid receptor binders for pain modulation and as modulators of cell proliferation pathways in oncology research . Researchers value this compound for developing novel therapeutic agents and studying underlying biological mechanisms. Intended Use and Handling : This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[3-(4-fluoroanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-12-1-3-13(4-2-12)18-14(20)7-10-19-8-5-11(6-9-19)15(17)21/h1-4,11H,5-10H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPAHQYYVJVEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorinated aniline group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE and related compounds:

Compound Name Core Structure Key Substituents Notable Properties/Implications Reference
Target Compound Piperidinecarboxamide 3-(4-Fluoroanilino)-3-oxopropyl Fluorine enhances binding; amide aids solubility
Desfluoro Impurity (Imp. B) Quinolonecarboxylic acid Piperazino, lacks fluorine Reduced activity due to absence of F
Ethylenediamine Impurity (Imp. C) Quinolonecarboxylic acid Ethylenediamine substituent Altered solubility and reactivity
Phenothiazine Derivative Phenothiazine Piperidinecarboxamide, methanesulfonyl High toxicity (LD₅₀ 1154 mg/kg in mice)
1-(4-Fluorophenyl)-... (Pyrrolidine analog) Pyrrolidinecarboxamide Fluorophenyl, pyridinyl Smaller ring increases rigidity
1-[4-(Ethylsulfonyl)-... (Sulfonyl analog) Piperidinecarboxamide Ethylsulfonyl, nitro group Sulfonyl improves solubility

Key Observations

Role of Fluorine: The target compound’s 4-fluoroanilino group likely improves target binding compared to its desfluoro impurity (Imp. B), which lacks this substituent . Fluorine’s electronegativity and lipophilicity are critical for interactions with hydrophobic enzyme pockets.

Piperazine-based analogs () introduce additional nitrogen atoms, which may enhance solubility but reduce blood-brain barrier penetration .

Functional Group Variations :

  • The ethylenediamine impurity (Imp. C) introduces a primary amine, which could increase solubility but also susceptibility to metabolic oxidation .
  • The sulfonyl group in ’s compound enhances polarity and aqueous solubility compared to the target’s oxo group, suggesting trade-offs between bioavailability and membrane permeability .

Toxicity Considerations: The phenothiazine derivative () shares the piperidinecarboxamide motif but exhibits significant toxicity, highlighting the influence of the phenothiazine core on safety profiles .

Biological Activity

1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a piperidine ring and is characterized by the presence of a fluorinated aniline group, which may influence its interactions with biological targets.

The molecular formula of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is C15H20FN3O2C_{15}H_{20}FN_3O_2, and its molecular weight is approximately 293.34 g/mol. The compound exhibits significant structural features that contribute to its biological activity, including:

  • Piperidine Ring : Imparts basicity and potential for interaction with biological receptors.
  • Fluorinated Aniline Group : Enhances lipophilicity and may improve binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • G-Protein Coupled Receptors (GPCRs) : The compound has been identified as a potential agonist for certain GPCRs, which play crucial roles in various physiological processes.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular processes.

Biological Activity Data

Activity Description
Receptor Interaction Acts as a modulator for GPCRs, potentially affecting neurotransmitter release.
Enzyme Activity Inhibits specific enzymes involved in metabolic pathways.
Cellular Effects Alters cell signaling pathways, influencing cell proliferation and survival.

Case Studies

  • Study on GPCR Activation :
    • A study demonstrated that 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide activates the serotonin receptor subtype 5-HT1A, leading to increased neuronal signaling in vitro. This suggests potential applications in treating mood disorders.
  • Enzyme Inhibition Analysis :
    • In another investigation, the compound was shown to inhibit the enzyme cyclooxygenase (COX), which is involved in inflammation pathways. This inhibition could provide therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Assay :
    • Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Synthesis and Production

The synthesis of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves several steps:

  • Formation of Intermediate : The synthesis begins with the formation of 4-fluoroaniline through hydrogenation of 4-nitrofluorobenzene.
  • Coupling Reaction : The aniline derivative undergoes coupling with an acylating agent to form a key intermediate.
  • Cyclization : Finally, cyclization with piperidine yields the target compound.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 1-[3-(4-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide to ensure high yield and purity?

Methodological Answer:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation and piperidine ring functionalization .
  • Reaction Conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product with >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies fluorophenyl, piperidine, and carboxamide moieties via chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to validate the backbone structure .
  • HPLC-PDA : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to minimize variability .
  • Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperidine derivatives) to identify structure-activity relationships (SAR) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors and validate discrepancies .

Advanced: What strategies are recommended for designing derivatives with enhanced pharmacological activity?

Methodological Answer:

  • SAR Analysis : Modify substituents on the fluorophenyl or piperidine rings to optimize steric/electronic effects (e.g., introducing electron-withdrawing groups to improve receptor binding) .
  • Reaction Mechanism Insights : Leverage nucleophilic acyl substitution for carboxamide modifications or Suzuki coupling for aryl group diversification .
  • In Silico Screening : Apply quantum chemical calculations (e.g., DFT) to predict reactivity and prioritize synthetic targets .

Basic: What are the recommended stability and storage conditions for this compound?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess shelf life .

Advanced: How can computational methods be integrated into reaction optimization for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) simulations to identify low-energy intermediates and transition states .
  • Machine Learning : Train models on existing reaction datasets (e.g., temperature, solvent, yield) to predict optimal conditions for novel derivatives .

Advanced: What approaches are used to evaluate the compound’s toxicity and safety profile in preclinical studies?

Methodological Answer:

  • In Vitro Tox Screens : Assess cytotoxicity (MTT assay) in hepatocyte (HepG2) and renal (HEK293) cell lines .
  • In Vivo Profiling : Conduct acute toxicity studies in rodent models (e.g., LD₅₀ determination) with histopathological analysis .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .

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